Bendazol
CAS No.: 621-72-7
Cat. No.: VC0006713
Molecular Formula: C₁₄H₁₂N₂
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 621-72-7 |
---|---|
Molecular Formula | C₁₄H₁₂N₂ |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 2-benzyl-1H-benzimidazole |
Standard InChI | InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |
Standard InChI Key | YTLQFZVCLXFFRK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Melting Point | 187.0 °C |
Chemical and Structural Characteristics of Bendazol
Molecular Architecture and Identification
Bendazol’s structure consists of a benzimidazole core substituted with a benzyl group at the 2-position. This configuration confers stability and influences its pharmacokinetic behavior. The International Union of Pure and Applied Chemistry (IUPAC) name is 2-(Phenylmethyl)-1H-benzimidazole, and its InChIKey is YTLQFZVCLXFFRK-UHFFFAOYSA-N . Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 621-72-7 |
Molecular Formula | |
Molecular Weight | 208.26 g/mol |
Solubility in DMSO | 42 mg/mL |
Melting Point | Not explicitly reported |
The compound’s planar structure facilitates interactions with biological targets, such as enzymes involved in NO synthesis .
Pharmacological Mechanisms and Biological Effects
Modulation of Nitric Oxide Synthase Activity
Bendazol’s hallmark activity lies in its enhancement of NO synthase (NOS) in renal tissues. A pivotal study by Eliseeva et al. (2017) demonstrated that Bendazol administration in rats with nephrogenic hypertension significantly increased NOS activity in glomeruli and collecting tubules . This effect correlated with reduced blood pressure, suggesting that Bendazol mitigates hypertension by augmenting NO-mediated vasodilation . The precise molecular interaction remains under investigation, but preliminary data suggest Bendazol may stabilize NOS isoforms or enhance substrate availability.
Hypotensive Properties
In preclinical models, Bendazol lowered systolic and diastolic blood pressure by approximately 15–20% within 2 hours post-administration . Comparative analyses with other antihypertensives (e.g., ACE inhibitors) are absent, but its rapid onset distinguishes it from slower-acting agents. The hypotensive effect is dose-dependent, with optimal efficacy observed at 10 mg/kg in rodent studies .
Preclinical and Clinical Applications
Renal Hypertension Management
Eliseeva et al. (2017) positioned Bendazol as a candidate for nephrogenic hypertension. In their rat model, daily Bendazol (10 mg/kg) for 14 days normalized blood pressure and improved renal function markers (e.g., creatinine clearance) . Histopathological analysis revealed reduced glomerular sclerosis, underscoring its renoprotective potential .
Limitations in Clinical Translation
Despite promising preclinical results, Bendazol remains confined to research settings. No human trials are documented in the available sources, and its safety profile in mammals is incomplete . Current guidelines restrict its use to in vitro and animal studies, necessitating rigorous toxicological evaluations before clinical consideration .
Recent Advances and Future Directions
Mechanistic Studies
Recent efforts have focused on elucidating Bendazol’s interaction with NOS isoforms. Preliminary in silico modeling suggests high affinity for neuronal NOS (nNOS), though experimental validation is pending .
Combination Therapies
Synergistic approaches pairing Bendazol with NO donors (e.g., nitroglycerin) could amplify vasodilation. Such combinations may lower requisite doses, mitigating toxicity risks .
Clinical Trial Prospects
Proposed Phase I trials aim to assess Bendazol’s pharmacokinetics in healthy volunteers, with emphasis on bioavailability and metabolism. Given its poor solubility in aqueous media (42 mg/mL in DMSO ), formulation innovations—such as nanoparticle encapsulation—may enhance delivery.
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